

Development and Validation of a Stability-Indicating HPLC-UV Method for Guanylmelamine

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Compound of Interest

Compound Name: Guanylmelamine

CAS No.: 4405-08-7

Cat. No.: B105420

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Application Note

Introduction

Guanylmelamine, chemically known as N-(4-amino-3,6-dihydro-6-imino-1,3,5-triazin-2-yl)guanidine, is a known impurity of the widely used anti-diabetic drug, Metformin.[1] As a related substance, its detection and quantification are critical for ensuring the quality, safety, and efficacy of Metformin drug products. The polar and basic nature of **Guanylmelamine** presents a unique challenge for retention and separation using traditional reversed-phase high-performance liquid chromatography (RP-HPLC). This application note details the development and validation of a robust and reliable stability-indicating HPLC-UV method for the determination of **Guanylmelamine**.

The developed method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC), a technique well-suited for the retention and separation of polar compounds.[2][3][4] This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, covering the rationale behind the method development, a detailed experimental protocol, and a rigorous validation procedure based on the International Council for Harmonisation (ICH) guidelines.[5][6]

Analyte Properties and Chromatographic Challenges

Guanylmelamine is a hydrophilic and basic compound. Its structure, featuring multiple amine and imine groups, results in a high pKa, meaning it is protonated and carries a positive charge in acidic mobile phases. These characteristics lead to poor retention on conventional nonpolar stationary phases (like C18) used in RP-HPLC, as the analyte has a much stronger affinity for the polar mobile phase.

To overcome this challenge, a chromatographic mode that promotes the retention of polar analytes is necessary. HILIC is an ideal choice as it employs a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile.[7] In HILIC, a water-enriched layer is formed on the surface of the polar stationary phase, and the analyte partitions between this aqueous layer and the bulk organic mobile phase.[2][7] More polar analytes, like **Guanylmelamine**, are more strongly retained in this aqueous layer, leading to effective separation.

HPLC-UV Method Development

The goal of the method development was to achieve a symmetric peak shape, adequate retention, and baseline separation of **Guanylmelamine** from other potential impurities and degradation products.

Instrumentation and Materials

- HPLC System: A quaternary HPLC system with a UV detector.
- Column: A HILIC column with a silica-based stationary phase (e.g., Atlantis HILIC Silica, 250 mm x 4.6 mm, 5 μ m).
- Reagents:
 - Acetonitrile (HPLC grade)
 - Ammonium dihydrogen phosphate (analytical grade)
 - Orthophosphoric acid (analytical grade)
 - Water (HPLC grade)
- Standard: **Guanylmelamine** reference standard.

Selection of Chromatographic Conditions

The following parameters were systematically investigated to optimize the separation:

- **Stationary Phase:** A bare silica HILIC column was chosen for its ability to retain polar compounds through partitioning and hydrogen bonding interactions.
- **Mobile Phase:**
 - **Organic Solvent:** Acetonitrile was selected as the weak solvent due to its aprotic nature and miscibility with water.
 - **Aqueous Component:** An aqueous buffer was necessary to control the pH and ionic strength, which significantly impact the retention and peak shape of ionizable compounds. An ammonium dihydrogen phosphate buffer was chosen.
 - **pH:** The mobile phase pH was adjusted to the acidic range (around 3.1) using orthophosphoric acid. At this pH, the silanol groups on the silica surface are protonated, minimizing undesirable secondary interactions, and **Guanylmelamine** is consistently in its protonated form, aiding in reproducible retention.
- **Detection Wavelength (λ):** Based on methods for related compounds and known impurities of Metformin, a detection wavelength of 218 nm was selected.^{[8][9]} This wavelength provides adequate sensitivity for the detection of **Guanylmelamine**.
- **Flow Rate and Column Temperature:** A flow rate of 1.0 mL/min and a column temperature of 30°C were found to provide a good balance between analysis time and separation efficiency.

Optimized Chromatographic Conditions

The optimized conditions are summarized in the table below:

Parameter	Condition
Column	HILIC Silica, 250 mm x 4.6 mm, 5 μ m
Mobile Phase	1.7% (w/v) Ammonium dihydrogen phosphate in water:Acetonitrile (20:80 v/v), pH adjusted to 3.1 with 85% orthophosphoric acid
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection	UV at 218 nm
Injection Volume	10 μ L
Diluent	Mobile Phase

Experimental Protocols

Preparation of Solutions

- **Mobile Phase Preparation:** Dissolve 17.0 g of ammonium dihydrogen phosphate in 1000 mL of HPLC grade water. Mix 200 mL of this solution with 800 mL of acetonitrile. Adjust the pH of the final mixture to 3.1 with 85% orthophosphoric acid. Filter and degas the mobile phase before use.
- **Standard Stock Solution (1000 μ g/mL):** Accurately weigh about 10 mg of **Guanylmelamine** reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.
- **Working Standard Solutions:** Prepare a series of working standard solutions by diluting the stock solution with the diluent to the desired concentrations for linearity, accuracy, and precision studies.

System Suitability

Before sample analysis, the chromatographic system must meet the system suitability criteria as defined by guidelines such as USP <621>.[10][11][12][13]

Parameter	Acceptance Criteria
Tailing Factor (T)	≤ 2.0
Theoretical Plates (N)	> 2000
% RSD of Peak Area	$\leq 2.0\%$ (for n=6 injections)

Method Validation Protocol

The developed method was validated according to the ICH Q2(R1) guidelines for accuracy, precision, specificity, linearity, range, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[\[5\]](#)[\[6\]](#)[\[14\]](#)

Specificity

Specificity was evaluated by analyzing the diluent, a placebo solution, and a standard solution of **Guanylmelamine**. The chromatograms were examined for any interference at the retention time of the **Guanylmelamine** peak. Stress testing was also performed on **Guanylmelamine** to demonstrate that the method can separate the analyte from its degradation products.

- Forced Degradation Studies:
 - Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
 - Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
 - Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
 - Thermal Degradation: Dry heat at 105°C for 24 hours.
 - Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.

The results of the forced degradation studies should show that the **Guanylmelamine** peak is well-resolved from any degradation product peaks, demonstrating the stability-indicating nature of the method.

Linearity and Range

The linearity of the method was determined by analyzing a series of at least five concentrations of **Guanylmelamine** over a specified range (e.g., 0.1 to 10 µg/mL). A calibration curve of peak area versus concentration was plotted, and the correlation coefficient (r^2), y-intercept, and slope of the regression line were calculated.

Parameter	Acceptance Criteria
Correlation Coefficient (r^2)	≥ 0.999

Accuracy

Accuracy was assessed by the recovery of known amounts of **Guanylmelamine** spiked into a placebo matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The analysis was performed in triplicate at each level.

Parameter	Acceptance Criteria
% Recovery	98.0% - 102.0%

Precision

- Repeatability (Intra-day Precision): The repeatability was evaluated by analyzing six replicate injections of the standard solution at 100% of the target concentration on the same day and by the same analyst.
- Intermediate Precision (Inter-day and Inter-analyst): The intermediate precision was determined by performing the analysis on different days and by different analysts.

Parameter	Acceptance Criteria
% RSD	$\leq 2.0\%$

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations:

- $LOD = 3.3 \times (\sigma / S)$

- $LOQ = 10 \times (\sigma / S)$

Where:

- σ = the standard deviation of the y-intercept of the regression line
- S = the slope of the calibration curve

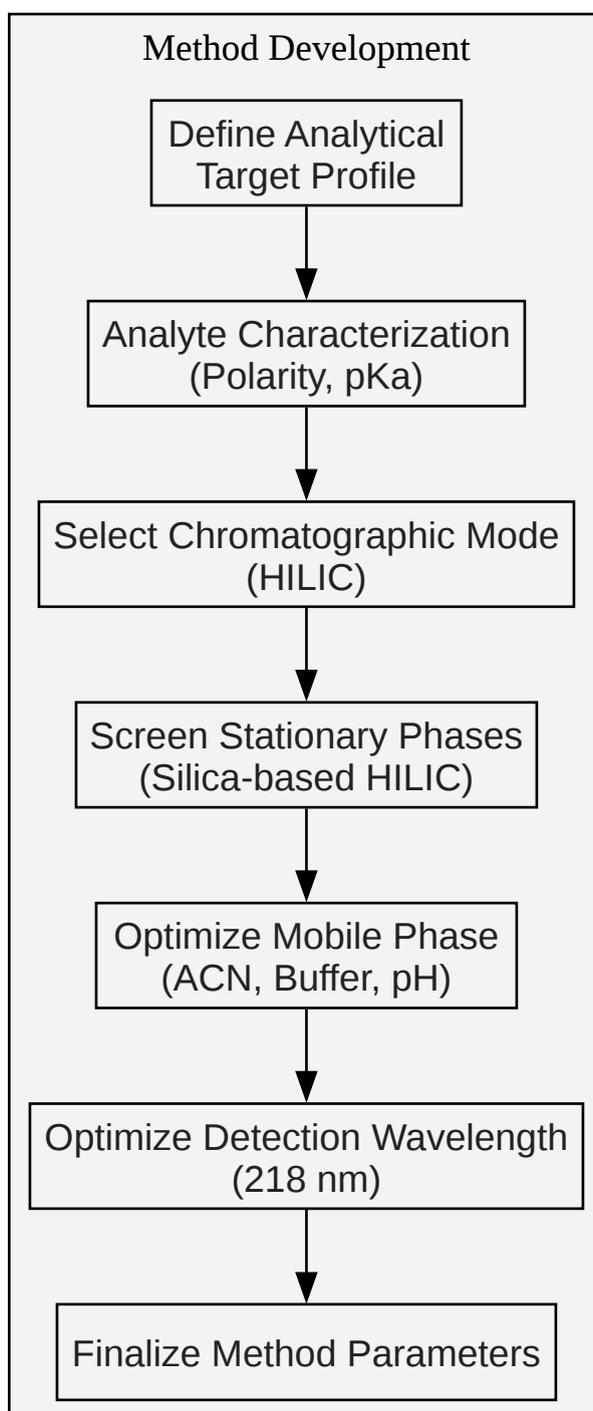
Robustness

The robustness of the method was evaluated by intentionally varying the chromatographic conditions and observing the effect on the system suitability parameters. The parameters varied included:

- Mobile phase composition ($\pm 2\%$ organic)
- Mobile phase pH (± 0.2 units)
- Column temperature ($\pm 5^\circ\text{C}$)
- Flow rate (± 0.1 mL/min)

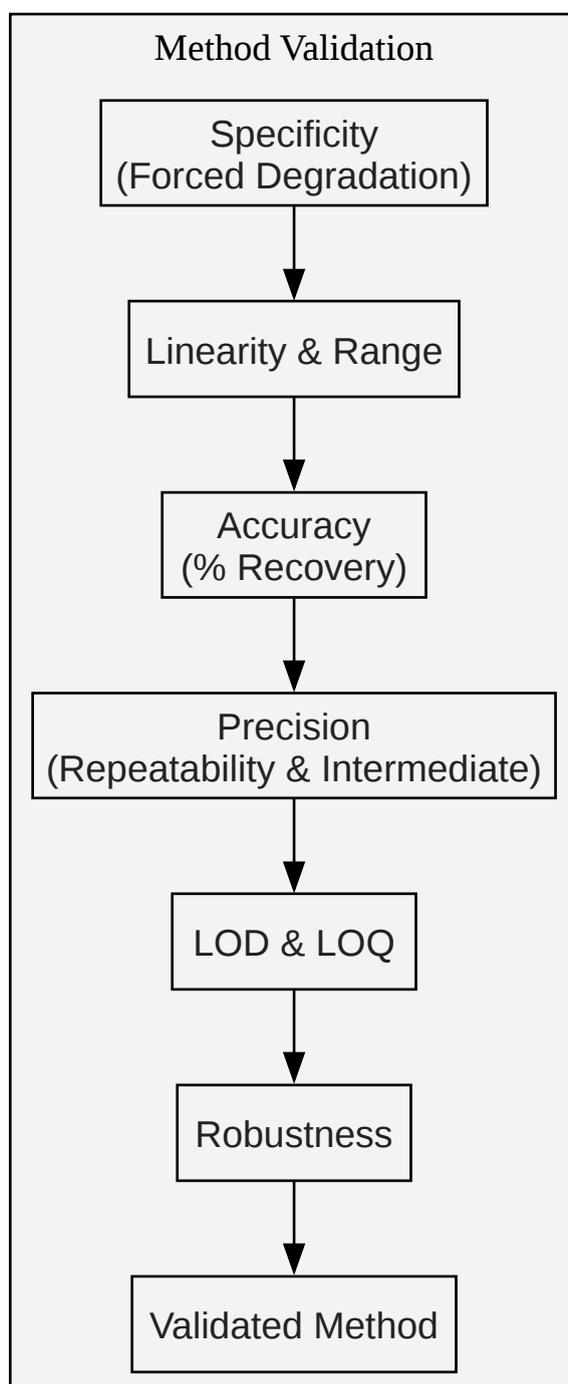
The system suitability parameters should remain within the acceptance criteria for all variations, demonstrating the robustness of the method.

Visualization of Workflows



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Caption: Workflow for HPLC-UV Method Development.



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Caption: Workflow for HPLC-UV Method Validation.

Conclusion

This application note presents a detailed, robust, and validated stability-indicating HPLC-UV method for the quantitative determination of **Guanylmelamine**. The use of HILIC effectively addresses the challenges associated with the analysis of this polar and basic compound. The comprehensive validation protocol ensures that the method is reliable and suitable for its intended purpose in a quality control environment.

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